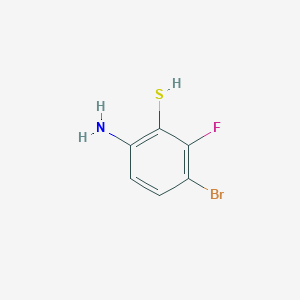

6-Amino-3-bromo-2-fluorothiophenol

Description

6-Amino-3-bromo-2-fluorothiophenol is a halogenated aromatic compound featuring a thiophenol core (-C₆H₃SH) substituted with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at the 6-, 3-, and 2-positions, respectively. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated thiophenols serve as intermediates for coupling reactions (e.g., Ullmann or Suzuki-Miyaura reactions) due to their electron-withdrawing substituents and sulfur-based reactivity .

Properties

Molecular Formula |

C6H5BrFNS |

|---|---|

Molecular Weight |

222.08 g/mol |

IUPAC Name |

6-amino-3-bromo-2-fluorobenzenethiol |

InChI |

InChI=1S/C6H5BrFNS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 |

InChI Key |

ITACZTMTLXGTQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)S)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-2-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-fluoroaniline with sulfur-containing reagents under specific conditions. For example, the reaction of 3-bromo-2-fluoroaniline with elemental sulfur in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst (CuI) can yield the desired thiophenol derivative .

Industrial Production Methods

Industrial production of 6-Amino-3-bromo-2-fluorothiophenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2-fluorothiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

Substitution: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dehalogenated products.

Substitution: Substituted thiophenol derivatives.

Scientific Research Applications

6-Amino-3-bromo-2-fluorothiophenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-2-fluorothiophenol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the bromo group can participate in halogen bonding, and the fluoro group can enhance the compound’s lipophilicity. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Amino-3-bromo-2-fluorothiophenol with three analogs (Table 1), focusing on molecular features, reactivity, and spectral characteristics.

Table 1: Comparative Analysis of Halogenated Aromatic Compounds

Key Comparisons

Functional Group Influence on Reactivity: The thiophenol derivative (-SH group) is expected to exhibit nucleophilic aromatic substitution (SNAr) reactivity at the bromine site, similar to its benzonitrile analog (-CN) . However, the -SH group may enhance metal coordination in catalytic reactions, unlike the electron-withdrawing -CN group. The acetophenone derivative’s ketone (-COCH₃) facilitates electrophilic substitution but lacks the amino group’s directing effects, limiting its utility in regioselective functionalization .

Spectral Characteristics :

- Infrared (IR) spectroscopy would differentiate these compounds:

- Thiophenol: S-H stretch (~2550 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

- Benzonitrile: Strong C≡N stretch (~2240 cm⁻¹) .

- Acetophenone: C=O stretch (~1680 cm⁻¹) .

Applications in Synthesis: The thiophenol and benzonitrile derivatives are preferred for constructing heterocycles (e.g., thiazoles or pyridines) due to their reactive halogen and functional groups . The pyridine-piperidine hybrid compound exemplifies bioactive motifs in kinase inhibitors, highlighting divergent applications compared to the benzene-based analogs .

Biological Activity

6-Amino-3-bromo-2-fluorothiophenol is a compound characterized by the presence of an amino group, a bromo atom, and a fluoro atom attached to a thiophenol ring. Its molecular formula is CHBrFNS, with a molecular weight of 222.08 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNS |

| Molecular Weight | 222.08 g/mol |

| IUPAC Name | 6-amino-3-bromo-2-fluorobenzenethiol |

| InChI | InChI=1S/C6H5BrFNS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 |

| InChI Key | ITACZTMTLXGTQA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1N)S)F)Br |

The biological activity of 6-Amino-3-bromo-2-fluorothiophenol is primarily mediated through its functional groups. The amino group can form hydrogen bonds, while the bromo and fluoro groups enhance lipophilicity and can participate in halogen bonding. These interactions influence the compound’s binding affinity to various biological targets, potentially modulating enzyme activity or receptor interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 6-Amino-3-bromo-2-fluorothiophenol. It has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in these cells suggests its potential as a lead compound for anticancer drug development .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method and minimum inhibitory concentration (MIC) determination.

- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 100 μg/mL.

- Anticancer Activity Assessment :

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Amino-3-bromo-2-fluorothiophenol, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-3-fluoro-2-mercaptoaniline | Lacks amino group | Moderate antibacterial activity |

| 4-Bromo-3-fluoroaniline | No thiol group | Limited biological applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.